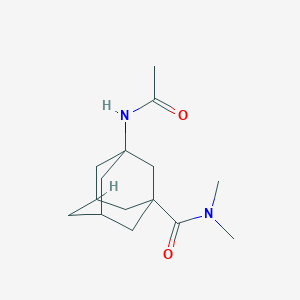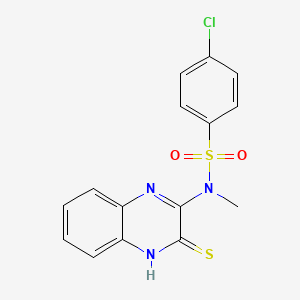
4-chloro-N-methyl-N-(3-sulfanylquinoxalin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-methyl-N-(3-sulfanylquinoxalin-2-yl)benzenesulfonamide is a chemical compound that is used in scientific research for its potential therapeutic applications. This compound is also known as AQ-13 and has been studied extensively for its anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-methyl-N-(3-sulfanylquinoxalin-2-yl)benzenesulfonamide involves the inhibition of certain enzymes that are involved in cancer cell growth and survival. Specifically, AQ-13 has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase II, AQ-13 prevents cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 4-chloro-N-methyl-N-(3-sulfanylquinoxalin-2-yl)benzenesulfonamide has been shown to have other biochemical and physiological effects. AQ-13 has been found to inhibit the activity of certain enzymes that are involved in inflammation, such as cyclooxygenase-2 (COX-2). Additionally, AQ-13 has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N-methyl-N-(3-sulfanylquinoxalin-2-yl)benzenesulfonamide in lab experiments is its specificity for certain enzymes, such as topoisomerase II and COX-2. This specificity allows researchers to study the effects of inhibiting these enzymes on cancer cell growth and inflammation, respectively. However, one limitation of using AQ-13 in lab experiments is its potential toxicity. AQ-13 has been shown to be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-methyl-N-(3-sulfanylquinoxalin-2-yl)benzenesulfonamide. One area of research is the development of more potent and selective inhibitors of topoisomerase II and COX-2. Additionally, researchers may investigate the use of AQ-13 in combination with other anticancer drugs to enhance its therapeutic effects. Finally, the potential use of AQ-13 in other disease states, such as inflammation and oxidative stress, may also be explored.
Métodos De Síntesis
The synthesis of 4-chloro-N-methyl-N-(3-sulfanylquinoxalin-2-yl)benzenesulfonamide involves the reaction of 2-chloro-4-nitrobenzenesulfonamide with 3-mercaptoquinoxaline in the presence of sodium hydride. The resulting intermediate is then reacted with methyl iodide to yield the final product. This synthesis method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
4-chloro-N-methyl-N-(3-sulfanylquinoxalin-2-yl)benzenesulfonamide has been studied extensively for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. AQ-13 has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, AQ-13 has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival.
Propiedades
IUPAC Name |
4-chloro-N-methyl-N-(3-sulfanylidene-4H-quinoxalin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S2/c1-19(23(20,21)11-8-6-10(16)7-9-11)14-15(22)18-13-5-3-2-4-12(13)17-14/h2-9H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWNZGSTJMHMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2NC1=S)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-methyl-N-(3-sulfanylquinoxalin-2-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-carbamoyl-3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl-propylamino]propanamide](/img/structure/B7458201.png)
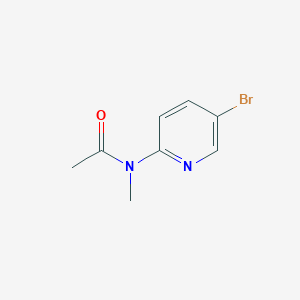
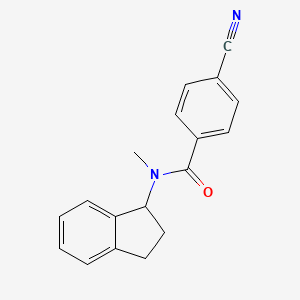
![1-ethyl-3-[4-[6-(ethylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458221.png)
![N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B7458226.png)
![N-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458234.png)


![3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid](/img/structure/B7458260.png)
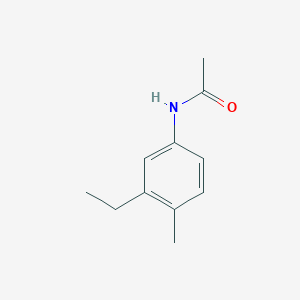
![3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid](/img/structure/B7458278.png)
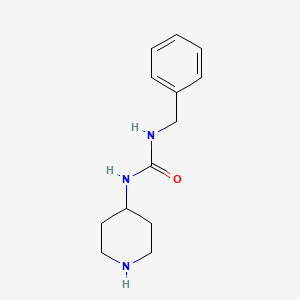
![N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide](/img/structure/B7458292.png)
